Product packaging for Bradyzide(Cat. No.:)

Bradyzide

Cat. No.: B1235650
M. Wt: 682.9 g/mol
InChI Key: ZIBIVIRBYMBEHZ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bradyzide is a high-affinity, non-peptide antagonist of the B2 bradykinin receptor from a novel class of 1-(2-nitrophenyl)thiosemicarbazides . It exhibits potent, competitive antagonism at rodent B2 receptors, displacing [3H]-bradykinin binding in cells expressing the rat receptor with K I values in the sub-nanomolar range (0.51 - 0.89 nM) and inhibiting bradykinin-induced responses in functional assays . A key characteristic of this compound is its significant species selectivity, showing much lower potency at the human B2 receptor, with K I values of 393-772 nM, making it a valuable tool for comparative pharmacology and rodent-specific in vivo studies . This compound is orally bioavailable and demonstrates long-lasting oral activity in rodent models of inflammatory hyperalgesia, effectively reversing Freund's complete adjuvant-induced mechanical hyperalgesia with an ED 50 of 0.84 μmol kg -1 and a duration of action exceeding four hours . In these models, it has been shown to be equipotent with morphine and diclofenac, and does not exhibit tolerance upon repeated administration over six days . Beyond pain research, this compound is also used to study the role of B2 receptors in other physiological systems, such as in pregnancy, where it has been utilized to investigate bradykinin's effects on trophoblast invasion and systemic hemodynamics in animal models . The compound does not interact with a range of other receptors, including human and rat B1 bradykinin receptors, confirming its selectivity as a research tool . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42N8O5S2 B1235650 Bradyzide

Properties

Molecular Formula

C32H42N8O5S2

Molecular Weight

682.9 g/mol

IUPAC Name

(2S)-1-[4-[2-(benzhydrylcarbamothioyl)hydrazinyl]-3-nitrophenyl]sulfonyl-N-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H42N8O5S2/c1-37(2)21-22-38(3)20-18-33-31(41)28-15-10-19-39(28)47(44,45)26-16-17-27(29(23-26)40(42)43)35-36-32(46)34-30(24-11-6-4-7-12-24)25-13-8-5-9-14-25/h4-9,11-14,16-17,23,28,30,35H,10,15,18-22H2,1-3H3,(H,33,41)(H2,34,36,46)/t28-/m0/s1

InChI Key

ZIBIVIRBYMBEHZ-NDEPHWFRSA-N

Isomeric SMILES

CN(C)CCN(C)CCNC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CN(C)CCN(C)CCNC(=O)C1CCCN1S(=O)(=O)C2=CC(=C(C=C2)NNC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Synonyms

1-(4-(4-benzhydrylthiosemicarbazido)-3-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
bradyzide

Origin of Product

United States

Discovery and Historical Context of Bradyzide

Evolution of Non-Peptide Bradykinin (B550075) Receptor Antagonists

The quest for effective bradykinin receptor antagonists began with peptide-based compounds. While instrumental in early research, these first-generation antagonists were often limited by poor metabolic stability and lack of oral bioavailability. A significant breakthrough occurred in 1984 with the discovery that replacing the proline residue at position 7 of bradykinin with a D-aromatic amino acid could convert the agonist into a competitive antagonist. nih.gov This discovery paved the way for the development of more robust peptide antagonists. nih.gov However, the pursuit of orally active agents with improved pharmacokinetic profiles led researchers to explore non-peptide molecules. nih.govresearchgate.net Through methods like directed random screening and subsequent chemical modification, potent and selective non-peptide bradykinin B2 receptor antagonists were eventually discovered, offering the potential for therapeutic applications against inflammatory diseases and pain. nih.gov These non-peptide antagonists generally offer advantages such as better resistance to metabolism and fewer off-target effects. researchgate.net

Identification of Thiosemicarbazide (B42300) Derivatives as Novel Leads

A significant advancement in the development of non-peptide bradykinin B2 receptor antagonists was the identification of 1-(2-Nitrophenyl)thiosemicarbazides as a novel and potent class of compounds. nih.govacs.orgnih.gov This discovery marked a pivotal moment, leading to a new series of orally active antagonists for the bradykinin B2 receptor. nih.gov Bradyzide, chemically known as (S)-1-[4-(4-benzhydrylthiosemicarbazido)-3-nitrobenzenesulfonyl]pyrrolidine-2-carboxylic acid [2-[(2-dimethylaminoethyl)methylamino]ethyl]amide, emerged from this class of thiosemicarbazide derivatives. nih.gov This series of compounds provided a new structural framework for developing potent antagonists with desirable pharmacological properties. nih.govnih.gov

Initial Characterization of this compound as a Potent Bradykinin B2 Receptor Antagonist

Initial in vitro studies established this compound as a potent and competitive antagonist of the bradykinin B2 receptor, although with marked selectivity for the rodent receptor over its human counterpart. nih.govnih.gov this compound was shown to displace the specific binding of [3H]-bradykinin to cell membranes and inhibit the functional effects of bradykinin in various assays. nih.gov

In studies using NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid cell line), this compound acted as a competitive antagonist, causing parallel, rightward shifts of the log-concentration response curves to bradykinin without signs of agonism at concentrations up to 3 μM. nih.gov The Schild slope was determined to be 1.05, further supporting a competitive mechanism of action. nih.gov

The affinity and potency of this compound showed significant species-specific differences. It demonstrated high affinity for the rodent B2 receptor but was substantially less potent at the human B2 receptor. nih.govmdpi.com This is highlighted by its binding affinity (Kᵢ) values and its inhibitory concentrations (IC₅₀) in various cell types expressing rodent and human receptors. nih.govnih.gov

Binding Affinity (Kᵢ) of this compound at Rodent and Human B2 Receptors
Cell TypeReceptor OriginKᵢ Value (nM)Source
NG108-15 CellsRodent0.51 ± 0.18 nih.gov
Cos-7 CellsRat (expressed)0.89 ± 0.27 nih.gov
Human FibroblastsHuman393 ± 90 nih.gov
Cos-7 CellsHuman (expressed)772 ± 144 nih.gov

Further functional assays confirmed this species selectivity. This compound potently inhibited bradykinin-induced intracellular signaling, such as inositol (B14025) trisphosphate (IP₃) formation, at the rat receptor, while significantly higher concentrations were required to achieve the same effect at the human receptor. nih.gov

Functional Antagonism (IC₅₀) of this compound on Bradykinin-Induced IP₃ Formation
Receptor Origin (expressed in H4 cells)IC₅₀ ValueSource
Rat B2 Receptor11.6 ± 1.4 nM nih.gov
Human B2 Receptor2.4 ± 0.3 µM nih.gov

In tissue-based assays, this compound also proved to be a potent antagonist. In the rat uterus, it antagonized bradykinin-evoked contractions with a pA₂ value of 8.60 ± 0.13. nih.gov In the rat spinal cord and tail preparation, it inhibited bradykinin-induced ventral root depolarizations with an IC₅₀ value of 1.6 ± 0.05 nM. nih.gov These initial characterizations firmly established this compound as a powerful research tool and a lead compound within the thiosemicarbazide class of B2 receptor antagonists, particularly for studies in rodent models of inflammation and pain. nih.gov

Molecular and Cellular Pharmacology of Bradyzide

Bradykinin (B550075) B2 Receptor Binding Characteristics

The affinity and nature of Bradyzide's interaction with the bradykinin B2 receptor have been extensively characterized through various in vitro assays. These studies have revealed a high affinity for the rodent B2 receptor and a competitive mode of antagonism.

Quantitative Assessment via Radioligand Displacement Assays

Radioligand displacement assays have been instrumental in quantifying the binding affinity of this compound for the bradykinin B2 receptor. These experiments typically involve the use of a radiolabeled bradykinin analog, such as [3H]-bradykinin, and measuring the ability of unlabeled this compound to displace it from the receptor.

Research has demonstrated that this compound exhibits a high affinity for the rodent B2 receptor. In studies using NG108-15 cells, which endogenously express the rodent B2 receptor, this compound displaced [3H]-bradykinin with a Ki value of 0.51 ± 0.18 nM. Similarly, in Cos-7 cells engineered to express the rat B2 receptor, the Ki value was determined to be 0.89 ± 0.27 nM nih.gov.

Conversely, this compound displays a significantly lower affinity for the human B2 receptor. In human fibroblasts and Cos-7 cells expressing the human B2 receptor, the Ki values were found to be 393 ± 90 nM and 772 ± 144 nM, respectively nih.gov. This species-specific difference in binding affinity is a key characteristic of this compound.

Table 1: Binding Affinity (Ki) of this compound for Bradykinin B2 Receptors
Cell Line/TissueReceptor SpeciesKi (nM)Reference
NG108-15 cellsRodent0.51 ± 0.18 nih.gov
Cos-7 cells (expressing rat B2 receptor)Rat0.89 ± 0.27 nih.gov
Human fibroblastsHuman393 ± 90 nih.gov
Cos-7 cells (expressing human B2 receptor)Human772 ± 144 nih.gov

Competitive Antagonism Profile at the B2 Receptor

Functional assays have confirmed that this compound acts as a competitive antagonist at the bradykinin B2 receptor. This means that it binds to the same site as the endogenous ligand, bradykinin, and reversibly inhibits its action. Increasing concentrations of this compound cause a parallel rightward shift in the concentration-response curve of bradykinin, without affecting the maximum response.

In functional studies using NG108-15 cells, this compound inhibited bradykinin-induced 45Ca2+ efflux, a downstream effect of B2 receptor activation. A Schild analysis of this data yielded a pA2 value of 8.0 ± 0.16, with a Schild slope of 1.05, which is not significantly different from unity, further supporting a competitive mechanism of action nih.gov. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Competitive Antagonist Profile of this compound at the Rodent B2 Receptor
AssayCell LineParameterValueReference
Bradykinin-induced 45Ca2+ effluxNG108-15pA28.0 ± 0.16 nih.gov
Bradykinin-induced 45Ca2+ effluxNG108-15Schild Slope1.05 nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, effectively blocks these downstream signaling pathways.

Inhibition of Phospholipase C (PLC) Activation

One of the primary signaling pathways activated by the B2 receptor is the Gq/11 pathway, which leads to the activation of Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

This compound has been shown to potently inhibit bradykinin-induced activation of PLC. In H4 rat hepatoma cells expressing the rat B2 receptor, this compound inhibited bradykinin-stimulated [3H]-inositol trisphosphate (IP3) formation with an IC50 value of 11.6 ± 1.4 nM nih.gov. Consistent with its lower affinity for the human receptor, this compound was significantly less potent at inhibiting PLC activation in cells expressing the human B2 receptor, with an IC50 value of 2.4 ± 0.3 µM nih.gov.

Attenuation of Intracellular Calcium Mobilization and Inositol Trisphosphate (IP3) Formation

The generation of IP3 by PLC leads to the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration ([Ca2+]i). This rise in intracellular calcium is a critical downstream signal that mediates many of the physiological effects of bradykinin.

As a direct consequence of its inhibition of PLC, this compound attenuates both the formation of IP3 and the subsequent mobilization of intracellular calcium. In NG108-15 cells, this compound competitively inhibited bradykinin-induced 45Ca2+ efflux, a measure of intracellular calcium mobilization, with a pKB of 8.0 ± 0.16 nih.gov. The pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Table 3: Inhibition of B2 Receptor-Mediated Downstream Signaling by this compound
AssayCell Line/ReceptorParameterValueReference
[3H]-Inositol Trisphosphate (IP3) FormationH4 cells (rat B2 receptor)IC5011.6 ± 1.4 nM nih.gov
[3H]-Inositol Trisphosphate (IP3) FormationH4 cells (human B2 receptor)IC502.4 ± 0.3 µM nih.gov
Bradykinin-induced 45Ca2+ EffluxNG108-15 cells (rodent B2 receptor)pKB8.0 ± 0.16 nih.gov

Influence on Mitogen-Activated Protein Kinase (MAPK) Cascades

Activation of the bradykinin B2 receptor is known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial in regulating a variety of cellular processes, including cell growth, differentiation, and inflammatory responses.

While the antagonism of the B2 receptor by this compound would be expected to inhibit bradykinin-induced MAPK activation, specific experimental data detailing the direct effects of this compound on the phosphorylation or activity of key MAPK components such as ERK1/2, p38, or JNK are not extensively documented in the currently available scientific literature. Therefore, a quantitative assessment of this compound's influence on these specific signaling cascades cannot be provided at this time.

Functional Antagonism in Isolated Tissue Preparations and Cell Lines

The functional antagonist properties of this compound at the bradykinin B2 receptor have been extensively characterized in a variety of in vitro systems. These include isolated tissue preparations, which demonstrate the compound's effects in a complex biological environment, and cultured cell lines, which allow for a more detailed investigation of its molecular and cellular mechanisms of action.

Inhibition of Bradykinin-Induced Contractile Responses (e.g., Rat Uterus)

In isolated, oestrogen-primed rat uterus preparations, a classic bioassay for B2 receptor activity, this compound effectively antagonizes the contractile responses induced by bradykinin. nih.gov Research has shown that this compound causes a rightward shift in the log-concentration-response curve for bradykinin, characteristic of a receptor antagonist. nih.gov

Detailed pharmacological analysis in this tissue yielded a pA2 value of 8.60 ± 0.13 for this compound. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. While this compound did not suppress the maximum contractile response to bradykinin, the slope of the Schild plot was determined to be 1.54 ± 0.11, a value significantly greater than 1. nih.gov This suggests a complex interaction, potentially indicating a degree of non-competitive antagonism in this specific tissue preparation. nih.gov

Pharmacological Profile of this compound in Rat Uterus
ParameterValueIndication
pA28.60 ± 0.13Potency of antagonism
Schild Plot Slope1.54 ± 0.11Nature of antagonism (value > 1 suggests potential non-competitivity)

Modulation of Sensory Neuron Excitation

Bradykinin is a potent algogenic substance that directly excites and sensitizes sensory neurons, an effect mediated by B2 receptors. This compound has been shown to be a powerful inhibitor of this process. In a rat spinal cord and tail preparation, this compound effectively inhibits bradykinin-induced ventral root depolarizations, which are an integrated measure of sensory neuron excitation. nih.gov

The potency of this inhibition is demonstrated by a low nanomolar IC50 value. Specifically, this compound blocked these bradykinin-induced depolarizations with an IC50 value of 1.6 ± 0.05 nM, indicating its high potency in modulating the activity of sensory pathways. nih.gov

Inhibitory Activity of this compound on Sensory Neuron Excitation
PreparationAssayIC50 Value (nM)
Rat spinal cord and tailBradykinin-induced ventral root depolarization1.6 ± 0.05

Differential Activity Across Receptor-Expressing Cell Systems (e.g., NG108-15, Cos-7, CHO, HEK293)

The pharmacological activity of this compound has been extensively profiled in various cell lines that either endogenously express or are engineered to express bradykinin B2 receptors. These studies have been crucial in defining its mechanism as a competitive antagonist and in revealing its significant species selectivity.

NG108-15 Cells: In the neuroblastoma-glioma hybrid cell line NG108-15, which endogenously expresses rodent B2 receptors, this compound acts as a potent competitive antagonist. It displaces the binding of radiolabeled bradykinin ([³H]-bradykinin) with a high affinity, exhibiting a KI value of 0.51 ± 0.18 nM. nih.gov Functionally, this compound inhibits bradykinin-induced calcium efflux from these cells. Increasing concentrations of this compound lead to parallel, rightward shifts of the bradykinin concentration-response curve, without reducing the maximum response, a hallmark of competitive antagonism. nih.gov Schild plot analysis confirms this mechanism, yielding a slope of 1.05 and a pKB value of 8.0 ± 0.16. nih.gov

Cos-7 Cells: Studies using Cos-7 cells transfected with either the rat or human B2 receptor have highlighted the profound species selectivity of this compound. The compound shows high affinity for the rat B2 receptor expressed in these cells, with a KI value of 0.89 ± 0.27 nM for displacing [³H]-bradykinin. nih.gov In stark contrast, its affinity for the human B2 receptor is dramatically lower, with a KI value of 772 ± 144 nM. nih.gov This represents a potency difference of over 800-fold. This selectivity is also observed in functional assays measuring the formation of inositol trisphosphate (IP₃), where the IC50 value for inhibiting the rat receptor was 11.6 ± 1.4 nM, compared to 2.4 ± 0.3 µM for the human receptor. nih.gov

CHO and HEK293 Cells: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are widely used systems for studying G protein-coupled receptors, including the bradykinin B2 receptor. While specific affinity or potency values for this compound in these exact cell lines are not as extensively reported as for NG108-15 and Cos-7, these cells provide important contexts for B2 receptor function. HEK293 cells, for instance, have been shown to endogenously express functional B2 receptors that couple to intracellular calcium mobilization and the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Studies have demonstrated that these bradykinin-induced effects in HEK293 cells can be blocked by other selective B2 receptor antagonists like HOE-140, confirming the utility of this cell line for investigating B2 receptor antagonism. nih.gov

Comparative Activity of this compound Across Different Cell Systems
Cell LineReceptor TypeAssay TypeParameterValue
NG108-15Rodent B2 (endogenous)Binding ([³H]-BK displacement)KI0.51 ± 0.18 nM
Functional (⁴⁵Ca efflux)pKB8.0 ± 0.16
Schild Slope1.05
Cos-7Rat B2 (expressed)Binding ([³H]-BK displacement)KI0.89 ± 0.27 nM
Functional (IP₃ formation)IC5011.6 ± 1.4 nM
Human B2 (expressed)Binding ([³H]-BK displacement)KI772 ± 144 nM
Functional (IP₃ formation)IC502.4 ± 0.3 µM

Structure Activity Relationship Sar and Rational Design of Bradyzide Analogues

Elucidation of Key Pharmacophoric Elements

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its biological activity. For Bradyzide and its analogues, identifying these key elements has been crucial for understanding their interaction with the B2 receptor and for designing more potent compounds. nih.govresearchgate.net

Early SAR studies on this compound, which is chemically defined as (S)-1-[4-(4-benzhydrylthiosemicarbazido)-3-nitrobenzenesulfonyl]pyrrolidine-2-carboxylic acid {2-[(2-dimethylaminoethyl)methylamino]ethyl}amide, identified the benzhydryl (diphenylmethyl) group as a significant contributor to its high potency at rodent B2 receptors. nih.govresearchgate.net However, the quest for analogues with high affinity for the human B2 receptor led to the screening of the entire synthesized TSC series against this target. nih.gov

This screening effort revealed that the dibenzosuberane (B130601) (DBS) pharmacophore was a key structural requirement for achieving high potency at the human B2 receptor. nih.govresearchgate.net Replacing the diphenylmethyl moiety of this compound with the DBS group marked a pivotal moment in the development of analogues with improved cross-species activity. researchgate.net This substitution suggested that the specific shape and hydrophobic nature of the substituent at this position are critical for interacting with a key binding pocket in the receptor. nih.gov

Strategies for Enhancing Receptor Affinity and Selectivity

A primary goal in the rational design of this compound analogues has been to overcome the significant species selectivity and enhance affinity for the human B2 receptor. nih.gov

The discovery that the dibenzosuberane (DBS) pharmacophore was crucial for human B2 receptor potency led to a focused strategy of incorporating this motif. nih.gov This resulted in the synthesis of a series of derivatives with markedly improved affinity for the human receptor. nih.govresearchgate.net For example, compound 19c, a DBS-containing analogue, demonstrated significantly enhanced potency at the human B2 receptor compared to this compound. researchgate.netresearchgate.net

The increased potency of the DBS analogues is hypothesized to stem from a favorable hydrophobic interaction between the ethane (B1197151) bridge of the DBS moiety and the receptor. nih.govresearchgate.net This interaction may facilitate a binding mode that is not accessible to the original diphenylmethyl group found in this compound. nih.govresearchgate.net This strategic modification successfully converted rodent-selective compounds into potent antagonists for the human B2 receptor. nih.gov

Binding Affinities (Ki, nM) of this compound and Analogues at Rodent and Human B2 Receptors
CompoundCore MotifRodent B2 Receptor (NG108-15 cells)Human B2 Receptor (Cos-7 cells)Reference
This compound ((S)-4)Diphenylmethyl0.5 ± 0.2772 ± 144 nih.govnih.gov
(S)-14dDibenzosuberane10.70.79 nih.gov
(S)-14eDibenzosuberane-subnanomolar affinity researchgate.net
19cDibenzosuberane-Potent Antagonist nih.govresearchgate.net

This compound exhibits a profound species selectivity, being up to 800 times more potent at the rat B2 receptor than at its human counterpart. nih.gov This striking difference highlights subtle but critical variations in the amino acid sequences and three-dimensional structures of the receptors across different species. nih.govnih.gov To investigate the molecular basis for this selectivity, researchers have employed techniques such as creating chimeric receptors (hybrids of human and rat receptors) and site-directed mutagenesis. nih.gov These studies aim to pinpoint the specific amino acid residues within the receptor's binding pocket that are responsible for the differential affinity of this compound and its analogues. Understanding these determinants is essential for the rational design of antagonists with a desired selectivity profile. nih.gov

Computational Chemistry Approaches

Computational chemistry has played a supportive role in the rational design and optimization of this compound analogues. nih.gov Techniques such as molecular modeling are used to visualize the potential binding modes of ligands within the B2 receptor. ucl.ac.uk By creating overlay models of different scaffolds, such as comparing the thiosemicarbazide (B42300) framework with other known receptor antagonists, chemists can formulate hypotheses about key pharmacophoric features. ucl.ac.uk

Furthermore, docking studies, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor, have been applied to models of the bradykinin (B550075) B2 receptor. researchgate.net These computational approaches help to rationalize observed SAR data, such as the increased potency of dibenzosuberane analogues, and guide the synthesis of new compounds with potentially enhanced affinity and selectivity. nih.govnih.gov

Homology Modeling and Molecular Dynamics Simulations of Bradykinin Receptors

Given the absence of crystal structures for many G-protein coupled receptors (GPCRs), including the bradykinin B1 and B2 receptors, computational methods like homology modeling are indispensable. upc.edunih.gov Researchers have constructed three-dimensional models of both B1 and B2 receptors using the known structures of related GPCRs, such as bovine rhodopsin, as templates. nih.gov These initial models provide a structural framework for understanding ligand-receptor interactions.

To refine these static models and simulate their dynamic behavior in a more physiologically relevant environment, molecular dynamics (MD) simulations are employed. upc.eduresearchgate.net These simulations place the receptor model within a lipid bilayer and water environment, allowing researchers to observe conformational changes and the dynamic interplay between the ligand and receptor over time. upc.edumdpi.com This process is crucial for creating more accurate models that can be used to study the binding of antagonists like this compound and to elucidate the molecular mechanisms governing receptor function. nih.govupc.edu

Ligand Docking Studies and Conformational Analysis

With refined 3D models of the bradykinin receptors in hand, ligand docking studies can be performed to predict how molecules like this compound bind to the receptor's active site. nih.govupc.edu Automated docking procedures place the ligand into the binding pocket of the receptor model in various orientations and conformations, and scoring functions are used to estimate the binding affinity for each pose. nih.govresearchgate.net This approach allows for the detailed study of receptor-antagonist interactions and helps rationalize the structure-activity relationships observed experimentally. nih.gov For instance, docking studies have been used to analyze the binding modes of a diverse set of non-peptide B2 antagonists, including this compound, to understand their stereochemical requirements for binding. upc.edu

Conformational analysis complements docking studies by examining the low-energy, biologically relevant shapes a molecule can adopt. nih.govlibretexts.org By comparing the preferred conformations of highly potent antagonists with those of weaker ones, researchers can identify key structural features and spatial arrangements necessary for optimal receptor interaction. nih.gov This understanding is critical for the rational design of new analogues with enhanced affinity and selectivity.

Pharmacophore-Based Virtual Screening for Novel Scaffolds

The structural features of potent antagonists like this compound can be distilled into a pharmacophore model—an abstract representation of the essential steric and electronic features required for biological activity. nih.gov A subset of specific bradykinin B2 receptor antagonists, including this compound and its derivatives, share a common scaffold described as phenyl-SO2-NR-CRR-CO-NRR. nih.gov

This pharmacophore can then be used as a query in virtual screening campaigns to search large chemical databases for novel molecules that match the model. nih.govnih.gov This technique led to the identification of new compounds that exhibited binding to both B1 and B2 receptors. nih.gov Virtual screening is a cost-effective method for identifying new chemical scaffolds that can serve as starting points for the development of new series of bradykinin antagonists. upc.eduupc.edu

Synthesis and Characterization of this compound Derivatives and Related Compounds

The insights gained from computational studies guide the synthesis and characterization of novel this compound derivatives. globalauthorid.comrjptonline.org this compound itself was developed from a hit identified through high-throughput screening, where the initial 1-(2-Nitrophenyl)thiosemicarbazide core was chemically modified to enhance its binding and antagonist properties. nih.gov Synthetic efforts continue to focus on modifying this and related scaffolds to explore the SAR and optimize the pharmacological profile of this class of compounds. researchgate.netnih.govmdpi.com

Development of Derivatives with Modified Binding Profiles

A significant challenge in the development of bradykinin antagonists is species selectivity. This compound, for example, is a potent antagonist of the rodent B2 receptor but has considerably weaker affinity for the human B2 receptor. nih.govresearchgate.net This prompted medicinal chemistry efforts to modify the this compound structure to improve its potency at the human receptor. researchgate.netmdpi.com This optimization led to the discovery of analogues, such as Compound 19c, which demonstrated significantly improved affinity for the human B2 receptor, highlighting how targeted chemical synthesis can alter the binding profile of a lead compound. researchgate.netmdpi.com

CompoundReceptor TargetBinding Affinity (KI value)
This compoundRodent B2 Receptor (NG108-15 cells)0.51 ± 0.18 nM
This compoundHuman B2 Receptor (Human fibroblasts)393 ± 90 nM
This compoundRat B2 Receptor (expressed in Cos-7 cells)0.89 ± 0.27 nM
This compoundHuman B2 Receptor (expressed in Cos-7 cells)772 ± 144 nM

Exploration of Dual B1/B2 Receptor Antagonism

While many efforts have focused on developing selective antagonists for either the B1 or B2 receptor, there is also therapeutic interest in compounds that can block both. nih.govnih.gov The structural similarities between some classes of B1 and B2 antagonists, including the scaffold present in this compound, suggested the possibility of designing dual-activity ligands. nih.gov By modeling a pharmacophore common to both B1 and B2 antagonists, researchers were able to identify simple molecules that exhibited measurable binding to both receptor subtypes, albeit often with a loss of high potency and selectivity. nih.gov This exploration has led to the identification of compounds with a more balanced dual antagonist profile. nih.gov

CompoundB1 Receptor IC50 (µM)B2 Receptor IC50 (µM)
Compound 32.13126
Compound 530117

Peptidomimetic Design Principles Applied to Bradykinin Antagonists

The development of non-peptide antagonists like this compound is rooted in the principles of peptidomimetic design. nih.gov Endogenous peptides are often poor therapeutic agents due to their limited stability and oral bioavailability. nih.gov Peptidomimetics are small molecules designed to mimic the key stereochemical features of a peptide's bioactive conformation, thereby interacting with the same receptor but with improved drug-like properties. nih.gov The design process often starts with structure-activity relationship data from peptide analogues and progresses to identifying non-peptide scaffolds that can correctly orient the critical chemical groups for receptor recognition. nih.gov this compound is a successful example of this approach, representing a third-generation, non-peptide B2 selective antagonist that emerged from efforts to move beyond earlier peptide-based and peptide-surrogate antagonists. nih.govnih.gov

Preclinical Investigation of Bradyzide in Biological Systems in Vivo Animal Models

Modulation of Inflammatory Hyperalgesia

Bradyzide has demonstrated significant efficacy in modulating inflammatory pain, or hyperalgesia, in several preclinical models. nih.gov Hyperalgesia, an increased sensitivity to pain, is a hallmark of inflammation, and its modulation is a key target for analgesic drug development. The action of this compound is rooted in its potent and selective antagonism of the bradykinin (B550075) B2 receptor, which plays a pivotal role in the sensitization of primary afferent nociceptors (pain-sensing neurons) by the inflammatory mediator bradykinin. nih.gov

In vivo studies have shown that this compound effectively reverses established mechanical hyperalgesia in chronic inflammatory models. nih.gov In a widely used rat model where chronic inflammation is induced in the knee joint by Freund's Complete Adjuvant (FCA), orally administered this compound produced a dose-dependent reversal of mechanical hyperalgesia. nih.govnih.gov Research indicates that a single oral dose can reverse 80–85% of a well-established mechanical hyperalgesia in this model. nih.gov

Similar potent effects were observed in a turpentine-induced chronic inflammatory hyperalgesia model in the rat paw, indicating that the compound's efficacy is not limited to a single type of inflammatory insult. nih.gov The antihyperalgesic effect of this compound in these models underscores the critical involvement of B2 receptors in mediating mechanical pain sensitivity during chronic inflammation. nih.gov

The potency of this compound in the FCA model has been compared to other known analgesics, highlighting its significant therapeutic potential. nih.govnih.gov

Comparative Potency of this compound in FCA-Induced Mechanical Hyperalgesia Model
CompoundED₅₀ (μmol kg⁻¹; p.o.)Relative Potency Notes
This compound~0.8 - 0.84Equipotent with Morphine and Diclofenac
Morphine~0.8-
DiclofenacSimilar potency to this compound-
Paracetamol>1000 times less potent than this compoundMaximal effect of this compound exceeds that of Paracetamol

A notable feature of this compound observed in preclinical studies is the long duration of its antihyperalgesic action. nih.govnih.gov Following oral administration, the reversal of hyperalgesia was sustained for over 4 hours, with some studies reporting effects lasting up to 6 hours. nih.govnih.gov This duration is significantly longer than that of morphine, which typically lasts for 2–3 hours in similar models. nih.gov

Furthermore, studies involving repeated administration over a period of six days showed no signs of tolerance to the antihyperalgesic effects of this compound. nih.govnih.gov This lack of tolerance development is a significant advantage, suggesting that this compound could be effective for chronic treatment of inflammatory conditions without losing efficacy over time. nih.gov

Cardiovascular System Modulation

This compound's role as a B2 receptor antagonist extends to the cardiovascular system, where bradykinin is a known potent vasodilator. Preclinical in vivo studies have confirmed this compound's ability to counteract the cardiovascular effects of bradykinin. nih.govnih.gov

In animal models, this compound effectively blocks bradykinin-induced hypotension. nih.govnih.gov Intravenous administration of this compound demonstrated a two-phase inhibition of the hypotensive response to bradykinin. An initial, potent inhibition of over 85% was observed, lasting for approximately 30 minutes. This was followed by a sustained period of inhibition at around 50-55% of the control response for at least 3 hours. nih.gov

This compound also produces a dose-related inhibition of bradykinin-induced plasma extravasation, a key component of the inflammatory response where plasma leaks from blood vessels into the surrounding tissue. nih.gov In a rat model measuring Evans blue dye extravasation in the bladder, this compound was shown to be a highly potent inhibitor. nih.gov

Inhibition of Bradykinin-Induced Plasma Extravasation in the Rat Bladder
CompoundIC₅₀ (nmol kg⁻¹; i.v.)
This compound0.10 ± 0.009
HOE-1403.2 ± 0.53

While direct preclinical studies investigating the specific effects of this compound on arteriogenesis and angiogenesis are not extensively documented in the available literature, the known roles of its target, the B2 receptor, allow for informed hypotheses. Arteriogenesis is the growth of pre-existing collateral arteries, while angiogenesis is the formation of new capillaries.

Bradykinin, acting through its receptors, is known to be involved in these processes. nih.gov Specifically, B2 receptor activation can promote angiogenesis by increasing vascular permeability in the early stages of tumor growth and by up-regulating Vascular Endothelial Growth Factor (VEGF) in later stages. nih.gov Therefore, a potent B2 receptor antagonist like this compound would be expected to inhibit these pro-angiogenic effects. mdpi.com

Similarly, kinin receptors, including B1 and B2, have been identified as positive modulators of arteriogenesis. nih.gov Pharmacological blockade of these pathways can reduce vascular remodeling. nih.gov Given this compound's function as a B2 receptor antagonist, it could potentially attenuate arteriogenesis where this pathway is active. However, further studies are required to directly confirm the influence of this compound on these specific vascular pathways.

Neurobiological Interactions

This compound's mechanism of action is fundamentally tied to its interaction with the nervous system, particularly sensory neurons involved in pain signaling. nih.gov Bradykinin is one of the most potent pain-producing substances, acting directly on B2 receptors expressed on nociceptive neurons to cause excitation and sensitization. nih.govnih.gov

Preclinical investigations using an in vitro rat spinal cord and tail preparation have provided direct evidence of this compound's neurobiological effects. In this model, this compound was shown to inhibit bradykinin-induced ventral root depolarizations, which is an indicator of sensory neuron activation. nih.govnih.gov This demonstrates that this compound can effectively block the excitation of the peripheral terminals of sensory neurons by bradykinin. nih.gov The compound blocked these depolarizations with high potency, showing an IC₅₀ value of 1.6 ± 0.5 nM, without affecting responses to other stimuli like capsaicin. nih.gov

By preventing the activation and sensitization of these primary afferent nociceptors, this compound effectively interrupts a critical initial step in the inflammatory pain pathway. nih.gov Furthermore, because B2 receptor activation in the spinal cord can potentiate glutamatergic synaptic transmission to produce pain hypersensitivity, antagonists like this compound may also have a central analgesic effect by blocking this process. nih.govresearchgate.net The ability of B2 receptor antagonists to offer neuroprotection in models of ischemic injury also suggests a broader potential for neurobiological modulation in the central nervous system. mdpi.com

Cellular and Molecular Systemic Effects

This compound's function as a B2 receptor antagonist extends to the modulation of cellular behaviors like migration and invasion, which are critical in pathological processes such as cancer progression and placental development.

Glioma Cells : Malignant gliomas are characterized by their high invasiveness into the surrounding brain parenchyma. nih.gov Research has identified that bradykinin, acting through the B2 receptor, serves as a chemoattractant that guides glioma cells toward blood vessels and enhances their migration and invasion. nih.gov The activation of the B2 receptor by bradykinin stimulates a form of amoeboid migration in glioma cells. nih.gov As a B2 receptor antagonist, this compound is positioned to inhibit these pro-invasive effects, thereby reducing the migratory capacity of glioma cells.

Extravillous Trophoblast Cells : The invasion of extravillous trophoblasts into the uterine wall is a highly regulated process essential for proper placental formation and a healthy pregnancy. nih.gov The kallikrein-kinin system is active in the uteroplacental unit, and the B2 receptor plays a role in modulating this invasion. nih.gov A preclinical study in pregnant guinea pigs directly investigated the effects of this compound (referred to as BDZ in the study). nih.gov The results showed that short-term administration of this compound reduced trophoblast invasion into the myometrium and hindered the necessary remodeling of the spiral arteries. nih.gov

Effects of B2 Receptor Modulation on Cell Migration
Cell TypeMediatorReceptorEffect of ActivationEffect of Antagonism (e.g., with this compound)Source
Glioma CellsBradykininB2 ReceptorPromotes amoeboid migration and invasionInhibition of migration nih.gov
Extravillous Trophoblast CellsBradykininB2 ReceptorModulates myometrial invasionReduced invasion and spiral artery remodeling nih.gov

This compound's antagonism of the B2 receptor has significant molecular consequences, including the modulation of inflammatory cytokine production and programmed cell death (apoptosis).

The bradykinin/B2 receptor system also plays a role in regulating apoptotic pathways. In the context of cerebral ischemia-reperfusion injury, signaling through the B2 receptor can be neuroprotective by inhibiting apoptosis. semanticscholar.orgresearchgate.net This anti-apoptotic effect involves the modulation of key proteins in the cell death pathway, such as Bcl-2, Bax, and caspase-3. researchgate.net Consequently, the application of a B2 receptor antagonist like this compound can block these protective signals, thereby influencing cell survival under ischemic conditions. semanticscholar.orgresearchgate.net

The expression of the two bradykinin receptors, B1 and B2, can be interrelated. While the B2 receptor is typically expressed constitutively in many tissues, the B1 receptor is often inducible, with its expression increasing in response to tissue injury and inflammation. nih.govnih.gov The pharmacological blockade of one receptor can influence the expression of the other.

Interestingly, the long-acting B2 receptor antagonist this compound has been shown to reduce the expression of B1 receptors in the context of CNS injury. nih.gov This is a significant finding, as upregulation of the B1 receptor is often associated with chronic inflammatory states. By reducing B1 receptor expression, this compound may offer a dual benefit: blocking the acute effects mediated by the B2 receptor and suppressing the more chronic inflammatory pathways involving the B1 receptor. nih.gov This contrasts with findings in other physiological systems, where prolonged B2 receptor blockade with different antagonists has sometimes been associated with an upregulation of B1 receptors, suggesting the regulatory interplay between these receptors may be context- and tissue-dependent. nih.gov

Comparative Pharmacological Profiles in Animal Models

Comparative Pharmacological Profiles in Animal Models: Distinguishing Features from Peptide and Other Non-Peptide B2 Antagonists (e.g., Icatibant, FR173657, Anatibant, Fasitibant)

This compound is a non-peptide bradykinin B2 receptor antagonist that exhibits a distinct pharmacological profile in preclinical animal models when compared to both peptide-based antagonists like Icatibant (also known as HOE-140) and other non-peptide antagonists. nih.govnih.gov A primary distinguishing feature is its chemical structure; this compound belongs to a novel class of 1-(2-Nitrophenyl)thiosemicarbazides, setting it apart from peptide antagonists and other non-peptide classes such as the heteroaryl benzyl (B1604629) ethers (e.g., FR173657) and phosphonium-derived antagonists. nih.gov

One of the most significant pharmacological distinctions observed in animal models is this compound's pronounced species selectivity. nih.gov It demonstrates substantially higher potency at rodent B2 receptors than at human B2 receptors. nih.govresearchgate.net In contrast, the peptide antagonist Icatibant shows similar high affinity for both rodent and human B2 receptors. nih.gov This species-dependent activity is a hallmark of this compound's profile. For instance, this compound's binding affinity (Kᵢ) for the rat B2 receptor is over 800 times greater than for the human B2 receptor. nih.gov

Table 1: Comparative Binding Affinity (Kᵢ) of this compound and Icatibant at Rodent vs. Human Native B2 Receptors

Compound Rodent B2 Receptor (NG108-15 cells) Kᵢ (nM) Human B2 Receptor (WI-38 cells) Kᵢ (nM) Species Selectivity Ratio (Human/Rodent)
This compound 0.51 393 ~770
Icatibant (HOE-140) 0.11 0.10 ~1

Data sourced from preclinical studies. nih.gov

This selectivity was further confirmed using cloned receptors, where this compound's affinity for the rat B2 receptor was potent (Kᵢ value of 0.89 nM), while its affinity for the human B2 receptor was significantly lower (Kᵢ value of 772 nM). nih.gov

In functional preclinical models of inflammatory pain, this compound demonstrates high oral activity and long-lasting efficacy. nih.gov In a Freund's adjuvant-induced mechanical hyperalgesia model in rats, orally administered this compound was shown to be as potent as morphine and significantly more potent than paracetamol, with a longer duration of action than morphine. nih.gov Its maximal effect in this model also exceeded that of tested non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This contrasts with the peptide antagonist Icatibant (HOE-140), which was found to be poorly active in the same model. nih.gov While the non-peptide antagonist FR173657 has been shown to block acute pain, this compound was the first orally active B2 antagonist demonstrated to reverse established hyperalgesia in chronic inflammatory models. nih.gov

Table 2: Distinguishing Features of this compound Compared to Other B2 Antagonists

Feature This compound Icatibant (HOE-140) FR173657 Anatibant & Fasitibant
Chemical Class Non-peptide (1-(2-Nitrophenyl) thiosemicarbazide) Peptide Non-peptide (Heteroaryl benzyl ether) Non-peptide
Oral Activity Yes No Yes N/A (Injectable)
Species Selectivity High (Rodent > Human) Low N/A Low
Efficacy in Rat Chronic Hyperalgesia Model High Low Not reported for chronic reversal N/A

N/A: Data not available in the provided sources. Information compiled from multiple preclinical studies. nih.govresearchgate.netmdpi.com

Assessment of Selectivity Against B1 Receptors and Other Receptor Systems

Preclinical investigations have established that this compound is a highly selective antagonist for the bradykinin B2 receptor. nih.gov The kinin system includes two primary receptor subtypes, B1 and B2, which have different expression patterns and ligand affinities. nih.govnih.gov B2 receptors are typically expressed constitutively, whereas B1 receptors are often induced during inflammation or tissue injury. nih.govnih.gov

In vitro studies demonstrate that this compound has a negligible affinity for the bradykinin B1 receptor. nih.gov Even at high concentrations (up to 10 μM), this compound did not displace the specific binding of a B1 receptor ligand from membranes of cells expressing either the human or the rat B1 receptor. nih.gov This indicates a clear selectivity for the B2 over the B1 receptor subtype.

Furthermore, this compound's selectivity has been assessed against a wide array of other molecular targets. In a broad screening panel, this compound showed very low or insignificant affinity for a variety of receptors for other peptide and non-peptide hormones and neurotransmitters. nih.gov This high degree of selectivity underscores that its pharmacological effects in animal models are specifically mediated through the antagonism of the B2 receptor, minimizing the potential for off-target activities. nih.gov

Table 3: Receptor Selectivity Profile of this compound

Receptor Target Finding
Bradykinin B2 Receptor High affinity and potent antagonism (rodent > human). nih.gov
Bradykinin B1 Receptor (Human & Rat) No significant interaction at concentrations up to 10 μM. nih.gov
Other Hormone/Neurotransmitter Receptors Very low to negligible affinity in a broad receptor screen. nih.gov

Data sourced from in vitro preclinical binding assays. nih.gov

Advanced Methodologies and Analytical Techniques in Bradyzide Research

Development of Robust In Vitro Bioassays for Human Receptor Activity

The development of robust in vitro bioassays has been crucial for characterizing the activity of Bradyzide at the human B2 receptor. Given the noted species-specific pharmacological profiles of B2R antagonists, including this compound which shows higher affinity for rodent than human B2R, these assays are essential for evaluating compounds targeting the human receptor. nih.govnih.govresearchgate.netnih.gov

Standard bioassays for bradykinin (B550075) B2 receptors include the contraction of isolated oestrogen-primed rat uterus preparations. nih.gov For human receptor activity, a robust bioassay utilizes the isolated human umbilical vein, which expresses B2R at physiological density. nih.gov This assay allows for the determination of potency, competitiveness, residual agonist activity, specificity, and reversibility of pharmacological agents over several hours. nih.gov

Competition binding assays are also employed to determine the ability of compounds like this compound to inhibit the binding of radiolabeled bradykinin, such as [³H]-bradykinin, to human B2 receptors expressed in cell lines like human recombinant CHO cells or Cos-7 cells. pharvaris.comresearchgate.net These assays involve incubating cell membrane homogenates with the radioligand in the presence or absence of the test compound to determine binding affinity (Kᵢ values). pharvaris.com

Functional assays measuring downstream signaling events, such as the inhibition of bradykinin-induced [³H]-inositol trisphosphate (IP₃) formation, are also used to assess antagonist potency (IC₅₀ values). nih.gov

Data from these in vitro bioassays highlight the species selectivity of this compound.

Assay TypeCell Line / TissueSpeciesParameterValueCitation
[³H]-bradykinin binding displacementHuman fibroblastsHumanKᵢ393 ± 90 nM nih.gov
[³H]-bradykinin binding displacementCos-7 cells (expressing human B2R)HumanKᵢ772 ± 144 nM nih.gov
[³H]-IP₃ formation inhibitionH4 cells (expressing human B2R)HumanIC₅₀2.4 ± 0.3 μM nih.gov
[³H]-bradykinin binding displacementNG108-15 cellsRodentKᵢ0.51 ± 0.18 nM nih.gov
[³H]-bradykinin binding displacementCos-7 cells (expressing rat B2R)RodentKᵢ0.89 ± 0.27 nM nih.gov
[³H]-IP₃ formation inhibitionH4 cells (expressing rat B2R)RodentIC₅₀11.6 ± 1.4 nM nih.gov
⁴⁵Ca efflux inhibitionNG108-15 cellsRodentpK_B8.0 ± 0.16 nih.gov
Bradykinin-induced ventral root depolarizationNeonatal rat tail and spinal cordRodentIC₅₀1.6 ± 0.5 nM nih.gov
Contraction antagonismIsolated rat uterusRodentpA₂8.60 ± 0.13 nih.gov

Note: This table is intended to be interactive and sortable in a digital format.

Application of Cell Culture Systems for Mechanistic Studies

Cell culture systems are extensively used to investigate the mechanistic details of this compound's interaction with bradykinin receptors. Various cell lines, including NG108-15 cells (a neuroblastoma × glioma hybrid cell line), Cos-7 cells (derived from monkey kidney), H4 rat hepatoma cells, HEK293 cells (human embryonic kidney cells), and human fibroblasts, have been employed. nih.govpharvaris.comresearchgate.netcore.ac.uk

These systems allow for the study of receptor binding, signal transduction pathways, and the effects of this compound on cellular responses. For instance, studies in NG108-15 cells have shown that this compound acts as a competitive antagonist of the B2 receptor, inhibiting bradykinin-induced responses such as ⁴⁵Ca efflux and causing rightward shifts in log-concentration response curves for bradykinin. nih.gov The Schild plot analysis in these cells yielded a slope not significantly different from 1, consistent with competitive antagonism. nih.gov

Cell culture systems are also used to assess the selectivity of this compound. Studies have shown that this compound does not interact significantly with other receptors, including human and rat B1 bradykinin receptors, at concentrations up to 10 μM. nih.gov

Furthermore, cell lines transfected with cloned human or rat B2 receptor cDNA are crucial for comparing this compound's activity across species and understanding the molecular basis for its species selectivity. nih.govpharvaris.comresearchgate.net Cell culture allows for controlled environments to study receptor expression, ligand binding, and downstream signaling events like the activation of phospholipase C and the formation of IP₃. nih.gov

Utilization of Genetic Animal Models for Receptor Function Elucidation

Genetic animal models, particularly mice with modified components of the kallikrein-kinin system (KKS), have been instrumental in elucidating the role of bradykinin receptors and the effects of antagonists like this compound in a physiological context. researchgate.net While specific details on genetic animal models directly using this compound are less prominent in the provided text, the broader use of such models in KKS research is highlighted. Genetic engineering in mice has helped identify the role of the KKS in physiological conditions and cardiorenal syndromes. researchgate.net

Studies using animal models of inflammatory hyperalgesia, such as the rat knee joint model induced by Freund's complete adjuvant (FCA), have demonstrated the in vivo activity of this compound. nih.govnih.gov Although these are pharmacological models rather than strictly genetic ones, they provide insights into receptor function in a complex biological system. This compound has been shown to reverse mechanical hyperalgesia in these models, indicating its ability to antagonize B2 receptor-mediated effects in vivo. nih.govnih.gov

The species selectivity observed in vitro is also relevant to the selection and interpretation of data from animal models. This compound's higher affinity for the rodent B2 receptor makes rodent models particularly suitable for studying its in vivo efficacy related to B2 receptor blockade. nih.govnih.govresearchgate.net

Integration of Biophysical Methods for Ligand-Receptor Complex Analysis

Biophysical methods are employed to analyze the interaction between this compound and the bradykinin B2 receptor at a molecular level, providing insights into the kinetics and thermodynamics of binding and the structural features of the ligand-receptor complex. researchgate.netnih.govspringernature.com

Techniques such as surface plasmon resonance (SPR) can be used to measure the binding affinity and kinetics (association and dissociation rates) of this compound binding to the B2 receptor. springernature.com This provides quantitative data on the strength and stability of the ligand-receptor interaction.

Molecular modeling and computational approaches, including homology modeling and molecular dynamics simulations, are integrated with experimental data to create structural models of the B2 receptor and predict the binding modes of ligands like this compound. researchgate.netcore.ac.ukresearchgate.net These computational studies analyze the interactions between the ligand and specific amino acid residues in the receptor binding site, helping to understand the stereochemical requirements for binding and the basis for species selectivity. core.ac.ukresearchgate.net Docking studies can predict how this compound fits into the receptor binding pocket. researchgate.netcore.ac.uk

While high-resolution crystallographic structures of GPCRs like the B2R can be challenging to obtain, integrated biophysical and computational approaches provide valuable structural and mechanistic insights into ligand-receptor interactions. nih.govresearchgate.net

Future Directions in Bradyzide Research and Bradykinin B2 Receptor Antagonism

Refinement of Mechanistic Understanding

A deeper understanding of the intricate mechanisms governing B2 receptor function is crucial for the development of more effective and selective antagonists. Future research aims to provide detailed characterization of receptor modulation and activation states, as well as to elucidate the endogenous mechanisms that regulate B2R activity.

Detailed Characterization of Allosteric Modulation and Receptor Activation States

Understanding the dynamic nature of the B2 receptor, including its conformational changes upon ligand binding and interaction with downstream signaling partners, is an active area of research. Like other G protein-coupled receptors (GPCRs), the B2R exists in various conformational states, and ligands can stabilize different states, leading to diverse functional outcomes. nih.govnih.govpnas.org Future studies will focus on a more detailed characterization of these activation states and how antagonists like Bradyzide interact with and potentially stabilize specific conformations. The concept of allosteric modulation, where ligands bind to sites distinct from the orthosteric bradykinin (B550075) binding site to influence receptor activity, is gaining prominence in GPCR research and holds potential for developing B2R modulators with improved selectivity profiles. elifesciences.orgpnas.orgpnas.orgnih.govumich.edu Research into allosteric sites and modulators of the B2R will contribute to a more complete picture of how compounds like this compound exert their effects and may reveal new strategies for modulating B2R activity.

Elucidation of Endogenous Regulatory Mechanisms of B2 Receptor Activity

The activity of the B2 receptor is subject to complex endogenous regulatory mechanisms, including phosphorylation by various kinases (such as PKA and GRKs), interaction with G proteins (Gs, Gi, Gq), and association with adaptor proteins like beta-arrestins. researchgate.netnih.govahajournals.orgnih.govmdpi.com These interactions influence receptor coupling to downstream signaling pathways, desensitization, and internalization. nih.govnih.gov Future research will aim to further elucidate the interplay between these regulatory elements and how they fine-tune B2R signaling in different physiological and pathological contexts. Understanding these endogenous mechanisms is vital for predicting the full pharmacological profile of B2R antagonists and for identifying potential points of intervention for therapeutic benefit. The development of in vivo models that allow for the study of endogenous receptor regulation in native tissues represents a significant step in this direction. ekfs.de

Exploration of Novel Preclinical Research Applications

While B2 receptor antagonism has been traditionally investigated for conditions involving inflammation and pain, emerging research suggests broader roles for the kallikrein-kinin system and the B2 receptor in other physiological and pathological processes. researchgate.netnih.govumich.edunih.govresearchgate.netdovepress.comzhanggroup.org This opens up new avenues for preclinical research applications of B2R antagonists.

Investigation of Emerging Roles in Non-Inflammatory and Non-Pain Conditions (e.g., Metabolic Disorders, Organ Protection)

Accumulating evidence indicates that the B2 receptor may play a role in metabolic disorders. Studies in B2R knockout mice have shown resistance to diet-induced obesity, improved glucose tolerance, and increased mitochondrial mass, suggesting an involvement of B2R in regulating metabolism and energy expenditure. dovepress.complos.org While the precise mechanisms and the role of B2R in glucose uptake remain subjects of ongoing investigation and some controversy, these findings highlight the potential for exploring B2R antagonism in the context of metabolic dysregulation. dovepress.com Furthermore, research points to protective roles for bradykinin receptors, including B2R, in organ injury, such as renal ischemia/reperfusion injury and potentially in protecting against cardiac hypertrophy. physiology.orgpnas.orgahajournals.org Future preclinical research with B2R antagonists like this compound could investigate their potential in mitigating damage and improving outcomes in these and other non-inflammatory conditions. The role of B2R in astrocytes and its potential link to neuroprotection and neural fate determination also warrants further exploration. mdpi.com

Advancements in Research Tools and Preclinical Models

Progress in understanding B2 receptor pharmacology and exploring new applications for antagonists is closely linked to the availability of advanced research tools and relevant preclinical models. Future directions include the continued development and application of sophisticated techniques to study B2R function. Techniques such as FRET, BRET, HDX-MS, X-ray crystallography, and computational methods like molecular docking and dynamics simulations are invaluable for studying receptor conformation, ligand binding, and interactions with other proteins. nih.govpnas.orgresearchgate.net These tools provide high-resolution insights into the molecular mechanisms of B2R activity and antagonism. Furthermore, the development and utilization of more physiologically relevant preclinical models, including human induced pluripotent stem cells (hiPSCs) and improved in vivo models, are essential for bridging the gap between in vitro findings and potential clinical applications. ekfs.deresearchgate.net These advancements will facilitate a more accurate assessment of the potential of B2R antagonists in various disease settings.

Note: The nature of the content requested for sections 7.1, 7.2, and 7.3, which focuses on future research directions, mechanistic understanding, and exploration of applications and tools, does not typically involve the presentation of detailed quantitative data in a format suitable for data tables within these specific sections. Research findings mentioned are generally descriptive of areas of investigation or observed effects in preclinical models.

Development of Humanized Animal Models for Improved Translational Fidelity in Preclinical Research

A significant challenge in translating findings from preclinical studies of kinin receptor antagonists, such as this compound, to human applications is the observed species variability in receptor pharmacology umich.eduzhanggroup.org. This compound, for instance, exhibits high affinity for the rat B2 receptor but considerably lower affinity for the human B2 receptor umich.edu. This highlights the limitations of relying solely on traditional animal models for predicting human responses.

Future research directions emphasize the critical need for improved animal models, specifically advocating for the increased use of humanized systems. Humanized animal models, designed to better mimic human kinin system expression and function, are expected to provide enhanced translational fidelity in preclinical research. Such models would be invaluable for evaluating the efficacy and mechanisms of action of B2 receptor antagonists like this compound in a context more relevant to human physiology and disease, potentially bridging the gap between promising animal data and successful clinical outcomes.

Creation of Advanced Fluorescent Probes for In Vivo Imaging in Animal Models

Advancements in imaging techniques are crucial for gaining a deeper understanding of kinin receptor distribution, dynamics, and interactions with antagonists in living systems. A key future direction involves the development of advanced fluorescent probes specifically designed for in vivo imaging in animal models. These probes would enable the visualization of bradykinin B2 receptors and the binding of antagonists like this compound in real-time within a living organism.

Research in this area has explored the creation of fluorescently tagged kinin receptor ligands, including B2 receptor antagonists cenmed.com. For example, probes based on the B2 antagonist B-9430 have been developed and characterized for live cell imaging. Another B2 antagonist, icatibant, has served as a basis for developing probes for in vivo imaging in mouse tumor models using techniques like near-infrared fluorescence imaging and SPECT-CT. The continued development and refinement of such fluorescent probes, potentially with improved tissue penetration and signal-to-noise ratios, will be essential tools for non-invasive studies of B2 receptor engagement by antagonists and their downstream effects in relevant animal models.

Systematic Re-evaluation of Bradykinin B1 and B2 Receptor Functional Roles in Animal Physiology

The functional roles of bradykinin B1 and B2 receptors in animal physiology and pathophysiology are complex and continue to be subjects of investigation cenmed.comctdbase.orgctdbase.org. While the B2 receptor is generally considered constitutively expressed and involved in acute responses, and the B1 receptor is typically induced during inflammation and mediates chronic effects, their interplay and specific contributions in various tissues and disease states require systematic re-evaluation cenmed.comctdbase.orgctdbase.org.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Bradyzide's mechanism of action?

  • Methodological Steps :

Conduct a systematic literature review to identify gaps in understanding this compound’s molecular targets or pathways .

Define variables (e.g., independent variable: this compound concentration; dependent variable: receptor binding affinity) and ensure alignment with research aims .

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, e.g., "How does this compound inhibit [specific receptor] in [cell type] under [condition] compared to [control]?" .

Validate feasibility by assessing data availability and experimental tractability .

Q. What are the key considerations in designing experiments to assess this compound's pharmacokinetic properties?

  • Methodological Steps :

Select appropriate models (e.g., in vitro cell lines vs. in vivo animal models) based on research scope and ethical guidelines .

Incorporate controls (e.g., vehicle controls, positive/negative controls) and ensure replication to address biological variability .

Standardize protocols for sample collection (e.g., plasma sampling intervals) and analytical methods (e.g., HPLC for metabolite quantification) .

Predefine criteria for data exclusion or outlier handling to maintain integrity .

Q. How to ensure methodological rigor in data collection when investigating this compound's efficacy in preclinical models?

  • Methodological Steps :

Use blinded protocols to minimize observer bias during data recording .

Validate instrumentation (e.g., calibrate dose-delivery systems) and document environmental conditions (e.g., temperature, humidity) .

Pilot studies to refine sample size calculations and power analysis .

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and metadata annotation .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound's therapeutic effects?

  • Methodological Steps :

Conduct comparative analysis of experimental conditions (e.g., bioavailability differences, metabolic pathways in vivo) .

Use computational modeling to simulate in vivo environments (e.g., physiologically based pharmacokinetic models) .

Validate hypotheses through orthogonal assays (e.g., gene knockout models to isolate target pathways) .

Perform meta-analysis of existing datasets to identify confounding variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Steps :

Apply non-linear regression models (e.g., Hill equation, log-logistic curves) to quantify EC50/IC50 values .

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons .

Incorporate Bayesian hierarchical models to account for inter-experiment variability .

Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How to integrate multi-omics data when investigating this compound's systemic impacts?

  • Methodological Steps :

Use bioinformatics pipelines (e.g., pathway enrichment analysis via KEGG/GO) to link transcriptomic/proteomic data .

Apply machine learning (e.g., random forests) to identify predictive biomarkers from metabolomic datasets .

Validate findings through cross-omics correlation (e.g., chromatin accessibility vs. gene expression changes) .

Leverage public repositories (e.g., GEO, PRIDE) for data benchmarking .

Tables for Key Methodological Considerations

Research Stage Critical Factors Evidence-Based Tools
Hypothesis FormulationGap identification, variable specificityPICOT framework , literature review
Experimental DesignModel selection, controls, replicationBlinded protocols , power analysis
Data AnalysisStatistical rigor, outlier managementBayesian models , ANOVA
Interdisciplinary SynthesisBioinformatics, multi-omics integrationPathway analysis , machine learning

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.